

Application Note & Protocol: High-Throughput Assay for C24:1-Ceramide Quantification

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Compound of Interest

Compound Name: C24:1-Ceramide

Cat. No.: B014512

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for a high-throughput assay designed for the quantitative analysis of **C24:1-Ceramide** in biological samples. The method is primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the precise measurement of individual ceramide species.^{[1][2][3][4]} This assay is suitable for clinical research and drug development applications where the monitoring of specific ceramide levels is crucial.

Ceramides are a class of bioactive sphingolipids that play a central role in various cellular processes, including apoptosis, cell cycle arrest, and senescence.^{[3][5]} Altered levels of specific ceramide species, such as **C24:1-Ceramide**, have been implicated in the pathophysiology of several diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders.^{[6][7]} Consequently, the ability to accurately and efficiently quantify **C24:1-Ceramide** is of significant interest to the scientific community.

This document provides a comprehensive guide, including a detailed experimental protocol, data presentation tables, and visual diagrams of the experimental workflow and a relevant signaling pathway to facilitate the implementation of this assay in a research or drug development setting.

Data Presentation

The following tables summarize key quantitative data for the high-throughput analysis of **C24:1-Ceramide** using LC-MS/MS, as established in the literature.

Table 1: LC-MS/MS Method Parameters for **C24:1-Ceramide** Analysis

Parameter	Value	Reference
Chromatography		
Column	Reversed-phase C18 or C8	[8][9]
Mobile Phase A	0.1% Formic acid in Water	[10]
Mobile Phase B	0.1% Formic acid in Isopropanol	[10]
Flow Rate	0.3 - 0.6 mL/min	[10][11]
Injection Volume	5 - 10 μ L	[8][11]
Run Time	~5 minutes	[4][8]
Mass Spectrometry		
Ionization Mode	Positive Electrospray Ionization (ESI+)	[10]
MS/MS Transition	Precursor ion of C24:1-Ceramide to a characteristic product ion (e.g., m/z 264)	[10][12]
Internal Standard	Deuterated C24:1-Ceramide (e.g., D7-labeled) or C25:0-Ceramide	[1][4]

Table 2: Performance Characteristics of the **C24:1-Ceramide** Assay

Parameter	Value	Reference
Linearity Range	0.08 - 16 µg/mL (plasma)	[10]
1.3 - 665 ng/mL (plasma)	[13]	
Lower Limit of Quantification (LLOQ)	0.08 µg/mL (plasma)	[10]
2.25 pg/µL	[9]	
Extraction Recovery	98 - 109%	[4]
Intra- and Inter-assay Precision	<15%	[4]

Experimental Protocols

This section details the methodology for the high-throughput quantification of **C24:1-Ceramide** from biological samples, such as plasma.

Materials and Reagents

- **C24:1-Ceramide** standard
- Deuterated **C24:1-Ceramide** internal standard (or other suitable internal standard)
- HPLC-grade methanol, isopropanol, chloroform, and water
- Formic acid
- 96-well plates (2 mL)
- Centrifuge capable of handling 96-well plates
- Automated liquid handler (recommended for high-throughput)
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation: Lipid Extraction

This protocol is optimized for a 96-well format to ensure high throughput.[4]

- Aliquoting Samples: Aliquot 50 μL of each plasma sample, standard, and quality control (QC) into the wells of a 96-well plate.
- Addition of Internal Standard and Precipitation Solution: To each well, add 400 μL of a protein precipitation solution consisting of isopropanol:chloroform (9:1) containing the deuterated **C24:1-Ceramide** internal standard.[10] For blank samples, add the precipitation solution without the internal standard.
- Precipitation and Extraction: Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the plate for 10 minutes at 3000 x g to pellet the precipitated proteins.
- Supernatant Transfer: Using an automated liquid handler or a multichannel pipette, carefully transfer 250 μL of the supernatant (containing the extracted lipids) to a new 96-well plate for LC-MS/MS analysis.[10]

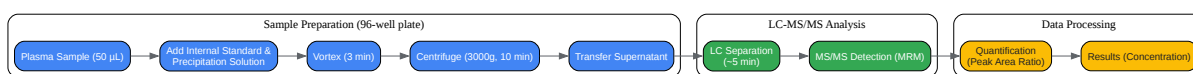
LC-MS/MS Analysis

- Chromatographic Separation:
 - Inject 5-10 μL of the extracted sample onto a reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 μm).
 - Employ a rapid gradient elution using mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in isopropanol) with a total run time of approximately 5 minutes per sample.[4][8][10]
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Monitor the specific multiple reaction monitoring (MRM) transition for **C24:1-Ceramide** and its corresponding internal standard. A common product ion for ceramides is m/z 264, which results from the loss of the fatty acyl chain.[10][12]

- Data Acquisition and Processing:
 - Acquire data using the instrument's software.
 - Quantify the concentration of **C24:1-Ceramide** in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Visualizations

Experimental Workflow



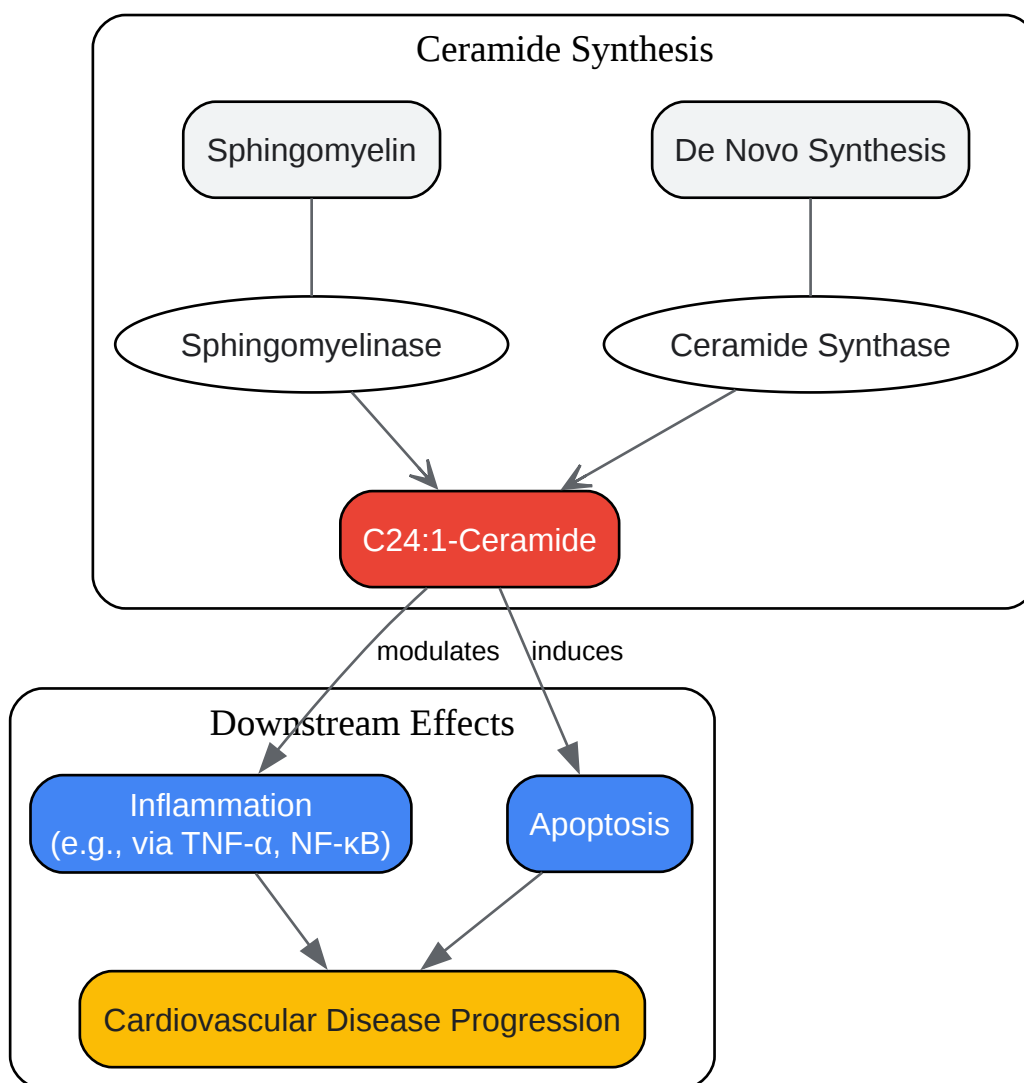
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Caption: Workflow for high-throughput **C24:1-Ceramide** quantification.

C24:1-Ceramide in Cellular Signaling

Ceramides, including **C24:1-Ceramide**, are central molecules in sphingolipid metabolism and are involved in signaling pathways that regulate various cellular responses.^{[14][15]}

Dysregulation of ceramide metabolism is linked to inflammation and apoptosis, processes that are critical in the progression of cardiovascular diseases.^{[7][16]}



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Caption: Simplified signaling pathway involving **C24:1-Ceramide**.

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